molecular formula C10H13NO3 B13017335 Methyl 6-oxo-2-propyl-1,6-dihydropyridine-3-carboxylate

Methyl 6-oxo-2-propyl-1,6-dihydropyridine-3-carboxylate

Cat. No.: B13017335
M. Wt: 195.21 g/mol
InChI Key: JJABKNZJTWLYMD-UHFFFAOYSA-N
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Description

Methyl 6-oxo-2-propyl-1,6-dihydropyridine-3-carboxylate is a heterocyclic compound belonging to the dihydropyridine family This compound features a pyridine ring with a methyl ester group at the third position, a propyl group at the second position, and a keto group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for Methyl 6-oxo-2-propyl-1,6-dihydropyridine-3-carboxylate involves a multicomponent reaction. This reaction typically includes the use of terminal alkynes, isocyanates, and malonates. The reaction proceeds through the formation of copper acetylides, which attack isocyanates to form propargylic amide species. These species further react with malonates in the presence of tert-butyl lithium to form the desired dihydropyridine-3-carboxylates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the multicomponent reaction described above can be adapted for large-scale synthesis by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-oxo-2-propyl-1,6-dihydropyridine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Hydroxyl-substituted dihydropyridine derivatives.

    Substitution: Amino or alkoxy-substituted dihydropyridine derivatives.

Scientific Research Applications

Methyl 6-oxo-2-propyl-1,6-dihydropyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of Methyl 6-oxo-2-propyl-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate
  • Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate
  • N-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Uniqueness

Methyl 6-oxo-2-propyl-1,6-dihydropyridine-3-carboxylate is unique due to the presence of the propyl group at the second position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .

Biological Activity

Methyl 6-oxo-2-propyl-1,6-dihydropyridine-3-carboxylate (CAS Number: 1707727-69-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its properties, biological effects, and relevant research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
CAS Number1707727-69-2
DensityN/A
Boiling PointN/A
Melting PointN/A

The compound's biological activity can be attributed to its ability to interact with various biological targets. Research indicates that dihydropyridine derivatives often exhibit activity through mechanisms such as:

  • Calcium Channel Modulation : Dihydropyridines are known for their role as calcium channel blockers, which can influence cardiovascular function.
  • Antioxidant Activity : Compounds within this class have shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.

Biological Activities and Case Studies

  • Antioxidant Properties :
    • A study demonstrated that similar dihydropyridine compounds exhibited significant antioxidant effects in various assays, including DPPH and ABTS radical scavenging tests. Although specific data for this compound is limited, the structural similarity suggests potential antioxidant capabilities .
  • Antitumor Activity :
    • In vitro studies on related compounds have shown cytotoxicity against various cancer cell lines. For example, compounds structurally similar to methyl 6-oxo-2-propyl derivatives have been evaluated for their efficacy against human pancreatic and gastric cancer cell lines using MTT assays . The results indicate that modifications in the dihydropyridine structure can significantly alter antitumor activity.
  • Neuroprotective Effects :
    • Research indicates that dihydropyridine derivatives may possess neuroprotective properties by modulating neurotransmitter levels or by acting on neuroinflammatory pathways. While specific studies on methyl 6-oxo-2-propyl are scarce, related compounds have shown promise in models of neurodegeneration .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

ParameterValue
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PenetrationModerate
CYP450 InteractionNon-substrate for major isoforms

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 6-oxo-2-propyl-1H-pyridine-3-carboxylate

InChI

InChI=1S/C10H13NO3/c1-3-4-8-7(10(13)14-2)5-6-9(12)11-8/h5-6H,3-4H2,1-2H3,(H,11,12)

InChI Key

JJABKNZJTWLYMD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=O)N1)C(=O)OC

Origin of Product

United States

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